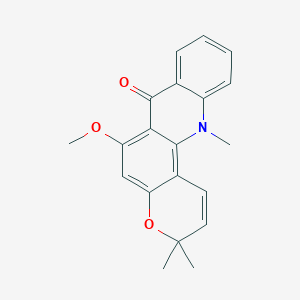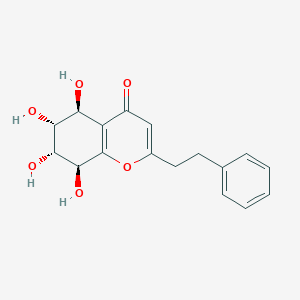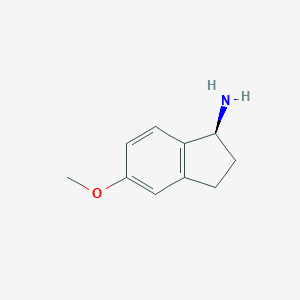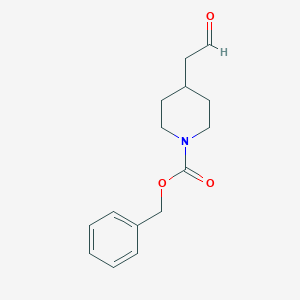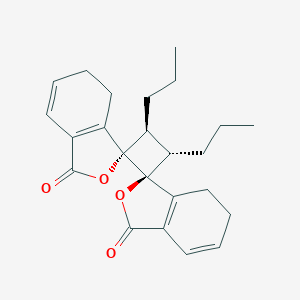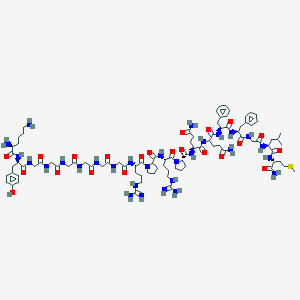
Capsidiol
描述
Capsidiol belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. Thus, this compound is considered to be an isoprenoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from (+)-5-epi-aristolochene.
This compound is an eremophilane sesquiterpenoid that is (+)-5-epi-aristolochene bearing additional 1beta- and 3alpha-hydroxy substituents. It has a role as a metabolite. It derives from a (+)-5-epi-aristolochene.
科学研究应用
植物防御机制
卡西狄醇: 在植物的防御机制中起着重要作用,特别是在茄科植物中。 它是一种倍半萜类植物抗毒素,植物在受到病原体攻击时会产生这种抗毒素 . 研究表明,当诱导抗病性时,参与卡西狄醇产生的基因在烟草中被明显上调 . 这表明卡西狄醇可能对开发具有增强抗病性的转基因植物至关重要。
植物抗毒素生物合成
卡西狄醇的生物合成涉及几种关键酶,这些酶将法尼基焦磷酸转化为卡西狄醇。 研究已经鉴定出编码这些酶的多个基因拷贝,例如5-表-马兜铃烯合酶(NbEAS)和5-表-马兜铃烯二羟化酶(NbEAH),这些基因在植物诱导抗病性过程中被明显上调 . 了解这个过程可以促进生物工程和农业的进步。
植物代谢的激素调节
卡西狄醇的合成也受植物激素的影响。 例如,脱落酸 (ABA) 被发现负向调节野生烟草中诱导物诱导的卡西狄醇合成 . 卡西狄醇和 ABA 之间的这种相互作用表明存在一个复杂的调控网络,控制着植物中的植物抗毒素水平,从而深入了解植物如何平衡生长和防御。
响应病原体的基因表达
植物对病原体的响应基因表达谱对于了解植物免疫至关重要。 卡西狄醇的产生与接种疫霉菌等病原体后某些基因的表达密切相关 . 该领域的研究可以开发出更能抵抗疾病的作物,从而减少对化学杀虫剂的依赖。
植物防御中的 MAP 激酶通路
MAP 激酶通路在植物防御信号传导中至关重要。 研究表明,烟草中 MAP 激酶基因的基因沉默会损害卡西狄醇的产生,表明这些激酶是卡西狄醇产生所需特定基因转录上调的关键调节因子 . 这些知识可以应用于通过分子育种或基因工程增强植物防御机制。
植物的胁迫响应检查点
卡西狄醇合成代表了植物在胁迫后诱导的代谢反应的一部分。 该化合物本身并非合成诱导所必需,但它与胁迫响应检查点有关,以微调受挑战植物中卡西狄醇合成的放大 . 这表明卡西狄醇可能是操纵植物胁迫反应的目标,有可能导致对环境胁迫更具弹性的作物。
作用机制
Target of Action
Capsidiol is a terpenoid compound that accumulates in plants like tobacco and chili pepper in response to fungal infection . It is categorized under the broad term of phytoalexin, a class of low molecular weight plant secondary metabolites that are produced during infection . The primary targets of this compound are the oomycete pathogens, such as Phytophthora infestans .
Mode of Action
This compound interacts with its targets by inhibiting their growth and germination . The exact molecular mechanisms of this interaction remain unknown . It’s known that the production of this compound is increased in response to radical oxygen species production .
Biochemical Pathways
This compound is produced via the mevalonate (MVA) pathway . Eight enzymes are involved in the production of farnesyl pyrophosphate (FPP), the common precursor of phytosterols for maintaining membrane integrity and sesquiterpenoid phytoalexins for plant defense . For genes encoding enzymes involved in this compound production, 10 copies of 5-epi-aristolochene synthase (NbEAS) and six copies of 5-epi-aristolochene dihydroxylase (NbEAH) were identified, and all copies were significantly upregulated during the induction of disease resistance .
Pharmacokinetics
It’s known that this compound accumulates in the infected parts of the plants . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The production of this compound in plants leads to an increased resistance against certain pathogens . This compound exhibits strong anti-fungal activities against Alternaria alternata when purified from infected plants and applied to fungal growth .
Action Environment
The production of this compound is influenced by environmental factors such as the presence of pathogens . . This suggests that the environment in which the plant is situated plays a crucial role in the action, efficacy, and stability of this compound.
未来方向
生化分析
Biochemical Properties
Capsidiol is a bicyclic terpene that is biosynthetically derived from the mevalonate pathway via farnesyl pyrophosphate (FPP) . The E, E -farnesyl cation is first created by the loss of pyrophosphate . For genes encoding enzymes involved in this compound production, 10 copies of 5-epi-aristolochene synthase (NbEAS) and six copies of 5-epi-aristolochene dihydroxylase (NbEAH) were identified, and all copies were significantly upregulated during the induction of disease resistance .
Cellular Effects
This compound differentially affects growth and germination of the oomycete pathogens Phytophthora infestans and Phytophthora capsici . It alters the growth behavior of both Phytophthora species . In addition, it has been shown to induce disease resistance in Nicotiana benthamiana against Phytophthora infestans .
Molecular Mechanism
The E, E -farnesyl cation undergoes cyclization to form the germacryl cation . This process is part of the mechanism by which this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The expression of some, but not all MVA genes, was significantly upregulated after inoculation with Phytophthora infestans, or treatment with the INF1 elicitor, a secretory protein of P. infestans . This suggests that the effects of this compound can change over time in laboratory settings.
Metabolic Pathways
This compound is produced via the mevalonate (MVA) pathway . Eight enzymes are involved in the production of farnesyl pyrophosphate (FPP), the common precursor of phytosterols for maintaining membrane integrity and sesquiterpenoid phytoalexins for plant defense .
Transport and Distribution
The ABC transporters Nb-ABCG1 and Nb-ABCG2 function in the export of both antimicrobial diterpene(s) for preinvasion defense and this compound for postinvasion resistance against P. infestans . This suggests that these transporters play a key role in the distribution of this compound within cells and tissues.
Subcellular Localization
The subcellular localization of this compound-related proteins has been studied in Nicotiana benthamiana. For example, the NbEAS protein, which is involved in this compound production, tends to localize to the hydrophobic ER subcompartments induced by MmFIT2 . This suggests that this compound and its related proteins may be targeted to specific compartments or organelles within the cell.
属性
IUPAC Name |
(1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSHQYDJWZXPB-OKNSCYNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C2=CCC(CC12C)C(=C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190703 | |
| Record name | Capsidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Capsidiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37208-05-2 | |
| Record name | (+)-Capsidiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37208-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capsidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037208052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capsidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPSIDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O869T5P54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Capsidiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


